molecular formula C27H24N2O2 B12548920 3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole CAS No. 828911-80-4

3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole

Cat. No.: B12548920
CAS No.: 828911-80-4
M. Wt: 408.5 g/mol
InChI Key: YFBKIMGZRYVDMY-UHFFFAOYSA-N
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Description

3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is an organic compound characterized by its unique structure, which includes two 4-methoxyphenyl groups attached to a pyrazole ring via ethenyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole typically involves multi-step reactions. One common method includes the use of a Wittig reaction to form the ethenyl linkages. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

828911-80-4

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

3,5-bis[2-(4-methoxyphenyl)ethenyl]-1-phenylpyrazole

InChI

InChI=1S/C27H24N2O2/c1-30-26-16-10-21(11-17-26)8-14-23-20-25(29(28-23)24-6-4-3-5-7-24)15-9-22-12-18-27(31-2)19-13-22/h3-20H,1-2H3

InChI Key

YFBKIMGZRYVDMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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